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molecular formula C8H4F6 B1330116 1,3-Bis(trifluoromethyl)benzene CAS No. 402-31-3

1,3-Bis(trifluoromethyl)benzene

Cat. No. B1330116
M. Wt: 214.11 g/mol
InChI Key: SJBBXFLOLUTGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05162577

Procedure details

A solution of y mol of 2,2,6,6-tetramethylpiperidine in 400 ml of anhydrous tetrahydrofuran is cooled under a stream of argon to to and there is added dropwise thereto at this temperature within 30 minutes 100·y/0.16 ml of a 1.6M solution of n-butyllithium in hexane. Subsequently, 20.2 ml (0.13 mol) of 1,3-bis(trifluoromethyl)benzene are added dropwise thereto at to within 15 minutes, the wine-red solution obtained is stirred for a further×minutes at to and then at this temperature 20 ml (0.26 mol) of N,N-dimethylformamide are allowed to flow in rapidly from a dropping funnel. The internal temperature t rises by about 15° as a consequence of the exothermic reaction. The dark red solution obtained is then slowly added dropwise and while stirring and cooling to 500 ml of cold 3M hydrochloric acid (strongly exothermic). The emulsion obtained is diluted with 300 ml of hexane, the aqueous phase is separated, the organic phase is extracted with 500 ml of cold 3M hydrochloric acid, washed neutral twice with 250 ml of saturated sodium chloride solution each time, dried over sodium sulphate and the organic solvent is largely distilled off at 40° bath temperature/20 kPa. The residue is distilled over a column having a length of 20 cm, whereby firstly residual solvent is removed at 50° bath temperature/20 kPa and then the bath temperature is increased to 80° and the vacuum is increased to 1.4 kPa. During the increase in the internal temperature a forerun of about 1 g is removed and then the 2,4-bis(trifluoromethyl)benzaldehyde obtained distils over at 56°./1.4 kPa as a colourless liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20.2 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[F:16][C:17]([F:29])([F:28])[C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([C:24]([F:27])([F:26])[F:25])[CH:19]=1.CN(C)[CH:32]=[O:33].Cl>O1CCCC1.CCCCCC>[F:16][C:17]([F:28])([F:29])[C:18]1[CH:19]=[C:20]([C:24]([F:25])([F:26])[F:27])[CH:21]=[CH:22][C:23]=1[CH:32]=[O:33]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
20.2 mL
Type
reactant
Smiles
FC(C1=CC(=CC=C1)C(F)(F)F)(F)F
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
there is added dropwise
CUSTOM
Type
CUSTOM
Details
at to within 15 minutes, the wine-red solution obtained
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The internal temperature t rises by about 15° as a consequence of the exothermic reaction
CUSTOM
Type
CUSTOM
Details
The dark red solution obtained
ADDITION
Type
ADDITION
Details
is then slowly added dropwise
CUSTOM
Type
CUSTOM
Details
The emulsion obtained
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated
EXTRACTION
Type
EXTRACTION
Details
the organic phase is extracted with 500 ml of cold 3M hydrochloric acid
WASH
Type
WASH
Details
washed neutral twice with 250 ml of saturated sodium chloride solution each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the organic solvent is largely distilled off at 40° bath temperature/20 kPa
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled over a column
CUSTOM
Type
CUSTOM
Details
is removed at 50° bath temperature/20 kPa
TEMPERATURE
Type
TEMPERATURE
Details
the bath temperature is increased to 80°
TEMPERATURE
Type
TEMPERATURE
Details
the vacuum is increased to 1.4 kPa
TEMPERATURE
Type
TEMPERATURE
Details
During the increase in the internal temperature a forerun of about 1 g
CUSTOM
Type
CUSTOM
Details
is removed

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=O)C=CC(=C1)C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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